molecular formula C14H13N3O3 B15210630 5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 94640-97-8

5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No.: B15210630
CAS No.: 94640-97-8
M. Wt: 271.27 g/mol
InChI Key: ILWMHFWKEJKNCU-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an isoxazole ring with a pyrimidine ring, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. For instance, the reaction may start with the condensation of 4-ethoxybenzaldehyde with a suitable nitrile, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyrimidine derivatives, such as:

Uniqueness

What sets 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one apart is its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent or a functional material in various applications .

Properties

CAS No.

94640-97-8

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3/c1-3-19-11-6-4-10(5-7-11)17-8-15-13-12(14(17)18)9(2)16-20-13/h4-8H,3H2,1-2H3

InChI Key

ILWMHFWKEJKNCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=NO3)C

Origin of Product

United States

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